REACTION_SMILES
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[CH2:14]1[O:15][CH2:16][CH2:17][CH2:18]1.[CH3:1][C:2]1([CH3:12])[O:3][CH2:4][CH2:5][CH:6]([CH:8]=[CH:9][O:10][CH3:11])[CH2:7]1.[ClH:13]>>[CH3:1][C:2]1([CH3:12])[O:3][CH2:4][CH2:5][CH:6]([CH2:8][CH:9]=[O:10])[CH2:7]1
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Name
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Type
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product
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Smiles
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CC1(C)CC(CC=O)CCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |